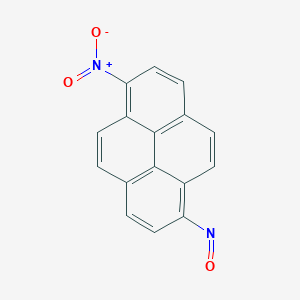

1-Nitro-6-nitrosopyrene

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

101043-65-6 |

|---|---|

Molekularformel |

C16H8N2O3 |

Molekulargewicht |

276.25 g/mol |

IUPAC-Name |

1-nitro-6-nitrosopyrene |

InChI |

InChI=1S/C16H8N2O3/c19-17-13-7-3-9-2-6-12-14(18(20)21)8-4-10-1-5-11(13)15(9)16(10)12/h1-8H |

InChI-Schlüssel |

WWKLDZDOXNNLAM-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=CC3=C2C4=C1C=CC(=C4C=C3)[N+](=O)[O-])N=O |

Kanonische SMILES |

C1=CC2=C(C=CC3=C2C4=C1C=CC(=C4C=C3)[N+](=O)[O-])N=O |

Andere CAS-Nummern |

101043-65-6 |

Synonyme |

1-nitro-6-nitrosopyrene |

Herkunft des Produkts |

United States |

Synthetic Strategies and Chemical Pathways of Formation

Laboratory Synthesis Protocols for 1-Nitro-6-nitrosopyrene

The laboratory synthesis of this compound is a multi-step process that begins with a more readily available pyrene (B120774) derivative. The core of the synthesis involves the careful introduction of nitro and nitroso functional groups onto the pyrene backbone, culminating in the target compound.

The direct synthesis of this compound is challenging; therefore, a common and effective strategy involves the oxidation of an amino-nitropyrene precursor. nih.govoup.com The synthesis pathway begins with the nitration of 1-acetylaminopyrene. This initial step yields a mixture of 1-acetylamino-6-nitropyrene and its isomer, 1-acetylamino-8-nitropyrene. nih.govoup.com

This mixture of isomers must be separated to isolate the desired 1-acetylamino-6-nitropyrene. Flash chromatography is a technique employed for this separation. nih.govoup.com Following the isolation of the correct precursor, the acetyl protecting group is removed through deacetylation, yielding 1-amino-6-nitropyrene. nih.govoup.com This amino-nitropyrene is the direct precursor that is then oxidized to form this compound. nih.govoup.com

The critical step in the synthesis is the oxidation of the amino group of 1-amino-6-nitropyrene to a nitroso group. A specific reagent used for this transformation is m-chloroperoxybenzoic acid (m-CPBA). nih.govoup.com This peroxy acid is a common oxidizing agent in organic chemistry capable of selectively oxidizing the amino group without affecting the existing nitro group on the pyrene ring. The reaction conditions for this oxidation step are crucial for achieving the desired product.

Table 1: Key Steps and Reagents in the Laboratory Synthesis of this compound

| Step | Starting Material | Key Reagents | Product | Technique |

|---|---|---|---|---|

| 1. Nitration | 1-Acetylaminopyrene | Nitrating agent | Mixture of 1-Acetylamino-6-nitropyrene and 1-Acetylamino-8-nitropyrene | Chemical Reaction |

| 2. Separation | Mixture of isomers | - | 1-Acetylamino-6-nitropyrene | Flash Chromatography |

| 3. Deacetylation | 1-Acetylamino-6-nitropyrene | - | 1-Amino-6-nitropyrene | Chemical Reaction |

Biochemical Formation as a Metabolite Intermediate

This compound is not only synthesized in a laboratory but is also formed biochemically within organisms as an intermediate in the metabolic processing of certain nitrated polycyclic aromatic hydrocarbons (nitro-PAHs).

This compound is a significant metabolite formed during the nitroreduction of 1,6-dinitropyrene (B1200346), a carcinogenic environmental pollutant. nih.gov The metabolic activation of 1,6-dinitropyrene to a species that can bind to DNA proceeds through the reduction of one of its nitro groups. nih.gov In aerobic conditions using rat liver cytosol, this compound is the major reduced metabolite observed. nih.gov This two-electron reduction product is a crucial intermediate, as its further reduction is necessary to form the ultimate DNA-reactive N-hydroxyamino species. nih.gov

The conversion of 1,6-dinitropyrene to this compound is an enzymatic process. The reduction is catalyzed by cytosolic nitroreductase enzymes. nih.gov Studies using rat liver cytosol have demonstrated that the nitroreductase activity responsible for this conversion can be separated from the nitrosoreductase activity required for subsequent reduction steps. nih.gov The enzymatic reduction of 1,6-dinitropyrene to its nitroso derivative by these nitroreductases is a critical step that is not negatively affected by the presence of oxygen. nih.gov This allows for the formation of the reactive intermediates even under aerobic conditions, which may contribute to the potent tumorigenicity of the parent compound. nih.gov

Table 2: Biochemical Formation of this compound

| Parent Compound | Metabolic Process | Key Enzyme Type | Product Intermediate |

|---|

Comparison with 1-Nitrosopyrene (B1218456) Formation Pathways

The formation of this compound and 1-nitrosopyrene, while both resulting in nitroso-substituted pyrene structures, originate from different precursors and often involve distinct chemical transformations. This compound is primarily conceptualized and synthesized as a partially reduced intermediate of its corresponding dinitro-precursor, 1,6-dinitropyrene. nih.govnih.gov In contrast, 1-nitrosopyrene is the initial reduction product of 1-nitropyrene (B107360). nih.govoup.com

A laboratory synthesis for this compound has been documented that begins not with the dinitro-compound, but with 1-acetylaminopyrene. nih.govoup.com This starting material undergoes nitration to produce a mixture of 1-acetylamino-6-nitropyrene and 1-acetylamino-8-nitropyrene. After separation via flash chromatography and subsequent deacetylation, the resulting aminonitropyrene is oxidized using an agent like m-chloroperoxybenzoic acid to yield the final this compound product. nih.govoup.com

This multi-step pathway highlights a key difference from the formation of 1-nitrosopyrene, which is metabolically generated through the direct nitroreduction of 1-nitropyrene. nih.govoup.com The limiting step in the metabolic activation of 1-nitropyrene in Salmonella appears to be this initial reduction to 1-nitrosopyrene. nih.govoup.com For this compound, its formation pathway is intrinsically linked to a precursor that is already disubstituted (1,6-dinitropyrene), and its generation represents the reduction of only one of the two nitro groups. nih.govnih.gov

The following table provides a comparative overview of the synthetic and metabolic formation pathways.

| Compound | Primary Precursor | Key Transformation Type | Example Synthetic Reagent / Process |

|---|---|---|---|

| This compound | 1,6-Dinitropyrene | Partial Nitroreduction | Metabolic (e.g., rat liver cytosolic enzymes) nih.gov |

| This compound | 1-Aminonitropyrene | Oxidation | m-Chloroperoxybenzoic acid nih.govoup.com |

| 1-Nitrosopyrene | 1-Nitropyrene | Nitroreduction | Metabolic (e.g., in Salmonella typhimurium) nih.govoup.com |

Abiotic and Environmental Formation Mechanisms

The environmental presence of this compound is linked to the atmospheric transformation and combustion of polycyclic aromatic hydrocarbons (PAHs). While direct environmental detection is less common than for its precursors, its formation can be inferred from the known behavior of related nitrated pyrenes in various abiotic settings.

Photochemical Generation from Related Pyrene Derivatives

Nitrated PAHs are known to be photochemically active, and their transformation under sunlight can lead to a variety of products. researchgate.net The photochemical behavior of nitropyrenes often involves a nitro-to-nitrite rearrangement of the nitro group, which can be followed by homolytic cleavage to produce nitric oxide (NO) and a pyrenoxy radical. researchgate.net For instance, studies on 6-nitrobenzo[a]pyrene have shown that it releases nitric oxide under visible-light irradiation, a process confirmed by the detection of the corresponding oxy radical. nih.gov Similarly, the photochemistry of 1-nitropyrene can result in the formation of 1-hydroxypyrene (B14473) via a pyrenoxy radical intermediate. researchgate.net

Based on these established mechanisms, it is plausible that 1,6-dinitropyrene could undergo a similar photochemical transformation. The absorption of UV or visible light could excite one of the nitro groups, leading to its rearrangement into a nitrite (B80452) group. Subsequent cleavage could theoretically yield a radical intermediate that, instead of abstracting a hydrogen to form a hydroxyl group, could react with other atmospheric species or undergo further reactions that result in the formation of the more stable nitroso group at that position, yielding this compound. This pathway represents a potential secondary atmospheric formation route for nitro-nitrosopyrenes from dinitropyrene (B1228942) precursors.

Combustion-Related Reaction Pathways

Nitrated polycyclic aromatic hydrocarbons are well-documented products of incomplete combustion processes, particularly from diesel engines. nih.gov Compounds like 1-nitropyrene and various dinitropyrenes are formed at high temperatures through the reaction of pyrene with nitrogen oxides (NOx) present in the combustion chamber. nih.govnih.gov 1-Nitropyrene is often the most abundant nitroarene in diesel emissions. nih.gov

The formation of this compound in such environments is likely tied to the formation of its precursor, 1,6-dinitropyrene. The high-temperature nitration of pyrene radicals by nitrogen dioxide can lead to the formation of dinitropyrenes. nih.govnih.gov Given that this compound is a known reduction intermediate of 1,6-dinitropyrene, it is conceivable that it could be formed directly within the complex and reactive chemical milieu of exhaust. nih.gov As hot exhaust gases cool, conditions may become favorable for the partial reduction of one nitro group on a newly formed 1,6-dinitropyrene molecule, leading to the emission of trace amounts of this compound alongside its dinitro precursor.

The table below summarizes the potential environmental precursors and the mechanisms leading to the formation of this compound.

| Formation Mechanism | Primary Precursor | Environmental Setting | Key Process |

|---|---|---|---|

| Photochemical Generation | 1,6-Dinitropyrene | Atmosphere (Sunlight) | Photo-induced nitro-to-nitrite rearrangement and subsequent reaction |

| Combustion-Related Pathway | 1,6-Dinitropyrene | Diesel/Gasoline Engine Exhaust | Partial reduction of dinitropyrene during cooling of exhaust gases |

Advanced Analytical Methodologies for Detection and Characterization

Spectroscopic Characterization in Research Settings

Mass Spectrometry (MS) Fragmentation Analysis:Detailed mass spectrometry fragmentation patterns and pathways for 1-Nitro-6-nitrosopyrene are not available. Studies on similar structures, like dinitrofluoranthenes, show fragmentation pathways involving losses of NO₂, NO, and CO from the molecular ion.nih.gov

Due to the absence of specific research findings and data, creating the required data tables is not possible. To fulfill the request would require extrapolating from different compounds, which would violate the instructions and compromise scientific accuracy.

Vibrational Spectroscopy for Functional Group Identification and Isomer Differentiation

The key functional groups in this compound, the nitro (-NO₂) and nitroso (-N=O) groups, exhibit distinct vibrational frequencies. The nitro group gives rise to two prominent stretching vibrations: an asymmetric stretch (νas(NO₂)) typically found in the 1500-1600 cm⁻¹ region and a symmetric stretch (νs(NO₂)) in the 1300-1400 cm⁻¹ range. nih.gov The nitroso group has a characteristic stretching vibration (ν(N=O)) that is expected to appear in the 1500-1650 cm⁻¹ region. The precise frequencies of these modes are sensitive to the electronic environment of the pyrene (B120774) ring system.

Isomer differentiation using vibrational spectroscopy relies on subtle shifts in vibrational frequencies and changes in the intensity of specific bands, which are influenced by the position of the substituents on the aromatic core. For instance, the position of the nitro and nitroso groups in this compound versus other isomers, such as 1-nitro-3-nitrosopyrene (B125135) or 1-nitro-8-nitrosopyrene, will alter the symmetry of the molecule and the electronic interactions between the functional groups and the pyrene backbone. These differences can lead to distinguishable patterns in the fingerprint region of the IR and Raman spectra (below 1500 cm⁻¹), which is rich in skeletal vibrations of the pyrene ring.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique |

| Asymmetric NO₂ Stretch | 1500 - 1600 | IR, Raman |

| Symmetric NO₂ Stretch | 1300 - 1400 | IR, Raman |

| N=O Stretch | 1500 - 1650 | IR, Raman |

| C-N Stretch | 800 - 900 | IR, Raman |

| Pyrene Ring Skeletal Vibrations | < 1500 | IR, Raman |

Note: These are predicted ranges based on analogous compounds. Specific frequencies would require experimental measurement or theoretical calculation for this compound.

Analytical Techniques for Metabolite Detection in Biological Systems (In Vitro Studies)

Detection of Enzymatically Generated Intermediates

The detection of transient and reactive intermediates such as this compound in in vitro enzymatic systems is a complex task that necessitates highly sensitive and specific analytical methods. In vitro metabolism studies typically utilize subcellular fractions, such as liver microsomes or cytosol, or recombinant enzymes to investigate the metabolic pathways of xenobiotics. admescope.com

High-Performance Liquid Chromatography (HPLC) coupled with various detection methods is a cornerstone technique for the analysis of metabolites in in vitro incubation mixtures. For the detection of this compound, which is an intermediate in the reduction of 1,6-dinitropyrene (B1200346), the analytical approach would involve incubating the parent compound with an appropriate enzyme system (e.g., rat liver cytosol, which contains nitroreductases) and cofactors (e.g., NADPH). nih.gov At timed intervals, the reaction is quenched, and the mixture is extracted to isolate the analytes.

The extract is then analyzed by HPLC, often with photodiode array (PDA) or UV-Vis detection, which can provide preliminary identification based on the compound's retention time and UV spectrum. However, for unambiguous identification and characterization of a transient intermediate like this compound, coupling HPLC with mass spectrometry (MS) is essential. admescope.com Ultra-Performance Liquid Chromatography (UPLC) coupled with high-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap MS, allows for the accurate mass measurement of the metabolite, enabling the determination of its elemental composition. Tandem mass spectrometry (MS/MS) provides structural information through the fragmentation pattern of the parent ion.

Given the reactive nature of this compound, derivatization strategies may also be employed to trap the intermediate and form a more stable product that can be more easily detected and quantified.

Table 2: Analytical Approaches for the Detection of this compound in In Vitro Systems

| Analytical Technique | Principle | Application for this compound |

| HPLC-UV/PDA | Separation based on polarity, detection by UV absorbance. | Preliminary identification based on retention time and UV spectrum. |

| UPLC-HRMS (TOF, Orbitrap) | High-resolution separation and accurate mass measurement. | Unambiguous identification and confirmation of elemental composition. |

| UPLC-MS/MS (Triple Quadrupole, Ion Trap) | Separation followed by fragmentation of the parent ion. | Structural elucidation and sensitive quantification. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis. | Potentially applicable after derivatization to increase volatility. |

Methodologies for DNA and Protein Adduct Quantification

The carcinogenicity of many nitro-PAHs is attributed to the formation of covalent adducts with cellular macromolecules, primarily DNA and proteins, following metabolic activation. The quantification of these adducts in in vitro systems provides a measure of the compound's genotoxic potential.

DNA Adduct Quantification:

Two primary, highly sensitive methods are widely used for the quantification of DNA adducts: ³²P-postlabeling and liquid chromatography-mass spectrometry (LC-MS).

The ³²P-postlabeling assay is an exceptionally sensitive method capable of detecting as few as one adduct in 10⁹⁻¹⁰ nucleotides. nih.govnih.govspringernature.com The method involves the enzymatic digestion of DNA to 3'-mononucleotides, followed by the transfer of a ³²P-labeled phosphate (B84403) from [γ-³²P]ATP to the 5'-hydroxyl group of the adducted nucleotides, catalyzed by T4 polynucleotide kinase. The resulting ³²P-labeled adducts are then separated by thin-layer chromatography (TLC) and quantified by autoradiography and scintillation counting. For adducts derived from 1,6-dinitropyrene, such as N-(deoxyguanosin-8-yl)-1-amino-6-nitropyrene, this technique has been successfully applied. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for the structural confirmation and quantification of DNA adducts due to its high specificity and sensitivity. nih.govrsc.org This technique involves the enzymatic hydrolysis of DNA to nucleosides, followed by separation using UPLC and detection by a tandem mass spectrometer, typically a triple quadrupole instrument operating in multiple reaction monitoring (MRM) mode. The use of stable isotope-labeled internal standards is crucial for accurate quantification. This method allows for the identification of the specific site of adduction on the DNA base and can distinguish between different adduct structures.

Protein Adduct Quantification:

Mass spectrometry-based "adductomics" has emerged as a powerful tool for the identification and quantification of protein adducts. nih.govbiorxiv.org This approach typically involves the exposure of a target protein (e.g., hemoglobin or albumin) or a cellular protein mixture to the reactive metabolite in vitro. The adducted proteins are then proteolytically digested into smaller peptides.

The resulting peptide mixture is analyzed by LC-MS/MS . The identification of adducted peptides is achieved through database searching of the MS/MS spectra, looking for mass shifts corresponding to the addition of the reactive metabolite. High-resolution mass spectrometry is critical for confirming the elemental composition of the adduct. Quantification can be performed using label-free methods or by incorporating stable isotope labels.

Table 3: Methodologies for DNA and Protein Adduct Quantification

| Methodology | Target Molecule | Principle | Limit of Detection |

| ³²P-Postlabeling Assay | DNA | Enzymatic digestion, ³²P-labeling, TLC separation, and autoradiography. nih.govnih.gov | 1 adduct in 10⁹⁻¹⁰ nucleotides. springernature.com |

| UPLC-MS/MS | DNA | Enzymatic hydrolysis, chromatographic separation, and mass spectrometric detection. nih.govrsc.org | Adduct-dependent, typically in the range of 1 adduct in 10⁷⁻¹⁰⁸ nucleotides. |

| LC-MS/MS-based Adductomics | Proteins | Proteolytic digestion, chromatographic separation of peptides, and mass spectrometric identification of adducted peptides. nih.govbiorxiv.org | Highly dependent on the specific adduct and protein. |

Mechanistic Investigations of Biochemical Reactivity

Enzymatic Transformation and Activation Pathways

The conversion of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) into biologically reactive species is predominantly a reductive process mediated by a variety of enzymes. nih.govtokushima-u.ac.jp This metabolic activation is a necessary prerequisite for the compound's interaction with cellular macromolecules like DNA. nih.gov

Nitroreductases are a broad class of flavoenzymes that catalyze the reduction of nitro functional groups on aromatic and heterocyclic compounds. oup.comresearchgate.net These enzymes are found across a wide range of biological systems, including bacteria (such as those in the gut microbiota) and mammalian tissues, particularly the liver and small intestine. nih.gov In the context of nitropyrenes, nitroreductases are essential for their metabolic activation into mutagens. nih.govtokushima-u.ac.jpnih.gov The process involves the transfer of electrons, typically from NAD(P)H, to the nitro group. oup.comnih.gov

There are two main types of nitroreductases:

Type I (Oxygen-Insensitive): These enzymes catalyze the reduction of the nitro group by adding a pair of electrons, proceeding through nitroso and hydroxylamino intermediates. oup.comoup.com

Type II (Oxygen-Sensitive): These enzymes transfer a single electron, forming a nitro anion radical. In the presence of oxygen, this radical can be re-oxidized back to the parent nitro compound in a futile cycle that generates superoxide (B77818) anions. oup.comoup.com

The activity of these enzymes, particularly those from intestinal bacteria, is believed to play a significant role in the in vivo metabolism of ingested or inhaled nitropyrenes. nih.gov

The metabolic activation of dinitropyrenes, which involves 1-nitro-6-nitrosopyrene as an intermediate, is a multi-step reduction process. nih.gov The initial reduction of one nitro group on a compound like 1,6-dinitropyrene (B1200346) leads to the formation of this compound. nih.govoup.com This nitroso derivative is then further reduced to form the corresponding N-hydroxylamine (N-hydroxy-1-amino-6-nitropyrene). oup.comoup.com

This N-hydroxylamine derivative is considered a key proximate mutagen. oup.comoup.com It is a reactive electrophile that, following further activation in some biological systems (e.g., via O-acetylation by acetyltransferases), can form a highly reactive nitrenium ion. nih.govoup.com This ultimate electrophile is responsible for covalently binding to DNA, leading to the formation of DNA adducts. oup.com Studies have shown that while the initial reduction to the nitroso derivative is a limiting step for many nitropyrenes in mammalian cells, the subsequent formation of the N-hydroxylamine is critical for mutagenicity. nih.gov

The catalytic activity of nitroreductase enzymes is dependent on the presence of specific co-factors that act as electron donors. The most common co-factors are the reduced nicotinamide (B372718) adenine (B156593) dinucleotides, NADH and NADPH. nih.govnih.gov Many nitroreductases are flavoenzymes, requiring a flavin prosthetic group, such as flavin mononucleotide (FMN) or flavin adenine dinucleotide (FAD), to facilitate electron transfer. oup.comnih.govnih.gov

For example, the nitroreduction of 1-nitropyrene (B107360) by rabbit liver aldehyde oxidase, an enzyme implicated in its bioactivation, necessitates the presence of FMN or FAD. nih.gov Similarly, nitroreductases purified from Bacteroides fragilis require the coenzyme NADPH for the formation of DNA adducts from nitropyrenes. nih.gov The availability of these co-factors within a specific tissue or cellular environment can therefore significantly influence the rate and extent of this compound's metabolic transformation.

| Enzyme Class / Example | Required Co-factor(s) | Source Organism/Tissue Example | Reference |

| Bacterial Nitroreductases | NADPH, NADH | Bacteroides fragilis, Salmonella typhimurium | nih.govnih.gov |

| Aldehyde Oxidase (AOX) | FMN, FAD | Rabbit Liver | nih.govnih.gov |

| Xanthine Oxidase (XO) | Generates superoxide as reductant | Mammalian Tissues | nih.gov |

| NADPH:Cytochrome P450 Reductase | NADPH | Human Liver Microsomes | nih.gov |

Mechanisms of DNA Adduct Formation

The ultimate consequence of the enzymatic activation of this compound and its parent compounds is the formation of covalent bonds with DNA, creating DNA adducts. These adducts are lesions that can disrupt normal cellular processes like DNA replication and transcription, potentially leading to mutations.

Following its formation from the N-hydroxylamine intermediate, the reactive nitrenium ion readily attacks nucleophilic sites on DNA bases. For nitropyrenes, the most common target is the C8 position of guanine (B1146940). nih.govnih.gov In the metabolic pathway originating from 1,6-dinitropyrene, this reaction results in the formation of a specific, major DNA adduct: N-(deoxyguanosin-8-yl)-1-amino-6-nitropyrene. oup.comuconn.edu

This adduct has been identified as the primary lesion in various tissues of rats exposed to 1,6-dinitropyrene, including the liver, kidney, and urinary bladder. oup.com The formation of this stable covalent bond distorts the DNA helix and is a critical initiating event in the mutagenic process associated with this class of compounds. uconn.edunih.govnih.gov The level of these dG-C8 adducts has been shown to correlate strongly with the mutagenic potential of the parent nitropyrene. tokushima-u.ac.jpnih.gov

The chemical structure of the ultimate carcinogen influences its binding preference for different nucleobases within the DNA sequence. In the case of metabolites derived from 1-nitropyrene and dinitropyrenes, there is a pronounced specificity for binding to guanine residues. nih.govnih.gov Specifically, 1-nitropyrene almost exclusively yields C8-guanine adducts. nih.gov

This contrasts with other nitroaromatic compounds. For instance, the metabolic activation of 2-nitropyrene (B1207036) results in the formation of lesions at both C8-guanine and C8-adenine. nih.gov Similarly, 6-nitrochrysene (B1204248) activation can lead to adducts at the C8 and N² positions of guanine as well as the C8 position of adenine. nih.govnih.govsemanticscholar.org The adducts formed at adenine can exhibit different properties, such as greater resistance to cellular DNA repair mechanisms, compared to guanine adducts. nih.govnih.gov However, for the pathway involving this compound, the scientific literature indicates that covalent binding to deoxyguanosine is the predominant mechanism of DNA damage. nih.govoup.com

| Nitro-PAH | Primary Adduct Site(s) | Reference |

| 1-Nitropyrene | C8-Guanine | nih.gov |

| 1,6-Dinitropyrene | C8-Guanine | oup.comuconn.edu |

| 2-Nitropyrene | C8-Guanine, C8-Adenine | nih.gov |

| 6-Nitrochrysene | N-(dG-8-yl), 5-(dG-N²-yl), N-(dA-8-yl) | nih.govsemanticscholar.org |

| 4-Nitroquinoline 1-oxide | N²-Guanine, C8-Guanine, N⁶-Adenine | osti.gov |

Impact of Adducts on DNA Replication Fidelity and Processivity

The formation of bulky DNA adducts by metabolites of this compound presents a significant challenge to the cellular DNA replication machinery. These adducts can distort the DNA helix, thereby impeding the progression of high-fidelity replicative DNA polymerases. While direct studies on the replicative bypass of this compound adducts are limited, research on adducts from structurally related nitroaromatic compounds, such as 1-nitropyrene, provides valuable insights into the potential consequences for replication fidelity and processivity.

Bulky DNA lesions often lead to a stall in the replication fork, which, if not resolved, can lead to cell death. To overcome this, cells employ a mechanism known as translesion synthesis (TLS), which utilizes specialized, low-fidelity Y-family DNA polymerases. researchgate.netnih.govjmordoh.com.arnih.gov These polymerases have a more open active site, allowing them to accommodate distorted DNA templates and synthesize DNA opposite the lesion. researchgate.netnih.gov However, this bypass is often error-prone, leading to the incorporation of incorrect nucleotides and a decrease in replication fidelity. researchgate.net

For instance, studies on the N-(deoxyguanosin-8-yl)-1-aminopyrene (dG-C8-AP) adduct, derived from 1-nitropyrene, have shown that Y-family polymerases such as Pol η, Pol κ, and Pol ι are involved in its bypass. researchgate.net The efficiency and fidelity of this bypass are dependent on the specific polymerase involved. While some polymerases may predominantly insert the correct nucleotide opposite the adduct, others may have a higher propensity for misincorporation, leading to mutations. researchgate.net The processivity of DNA synthesis is also significantly reduced in the presence of such bulky adducts, as the polymerase may dissociate from the template after incorporating only a few nucleotides past the lesion. nih.gov

The choice of TLS polymerase and the efficiency of the subsequent extension can influence the mutational outcome. This process, often referred to as the "two-polymerase model," may involve one polymerase for nucleotide insertion opposite the adduct and another for the extension of the distorted primer terminus.

Sequence-Specific Mutation Induction Pathways

The mutagenic potential of this compound is not random; instead, it exhibits a distinct sequence-specific pattern of mutation induction. Research on the mutational specificity of 1-nitroso-6-nitropyrene (1,6-NONP), an activated metabolite of 1,6-dinitropyrene, in the lacI gene of Escherichia coli has revealed that the vast majority of induced point mutations (93%) occur at G:C base pairs. nih.gov

The predominant class of mutations observed are single-base frameshifts, specifically the deletion of a G:C pair (-(G:C)). nih.gov These frameshift mutations are not randomly distributed but occur preferentially within runs of guanine residues. nih.gov Furthermore, the frequency of these frameshifts increases significantly with the length of the guanine repeat sequence, suggesting that the local DNA sequence context plays a crucial role in the mutagenic outcome. nih.gov

In addition to frameshifts, base substitutions are also induced, with G:C→T:A transversions being a notable class, particularly in the presence of the pKM101 plasmid, which encodes the MucA/B proteins involved in translesion synthesis. nih.gov The site-specificity of these mutations is consistent with the formation of bulky adducts at the C8 position of guanine. The conformation of the DNA adduct within a specific sequence context can influence its recognition and processing by DNA polymerases, leading to a characteristic mutational signature.

The following table summarizes the types of mutations induced by 1-nitroso-6-nitropyrene in E. coli:

| Mutation Type | Predominant Location | Influencing Factors |

| -(G:C) Frameshift | Runs of Guanine Residues | Length of the Guanine Repeat |

| G:C→T:A Transversion | G:C Base Pairs | Presence of TLS Polymerases (e.g., MucA/B) |

Influence of Cellular DNA Repair Pathways on Adduct Fate

The persistence of DNA adducts derived from this compound, and thus their mutagenic potential, is significantly influenced by the efficiency of cellular DNA repair pathways. The primary mechanism for the removal of bulky, helix-distorting adducts is nucleotide excision repair (NER). nih.govnih.govresearchgate.netnih.govresearchgate.net The NER pathway recognizes the distortion in the DNA backbone caused by the adduct and excises a short oligonucleotide containing the lesion, which is then replaced with the correct sequence. nih.govnih.govresearchgate.net

Studies on adducts from the related compound 1-nitrosopyrene (B1218456) have shown that the rate of NER can vary significantly depending on the specific nucleotide position and the local DNA sequence context. nih.gov The conformation of the DNA adduct itself is a major determinant of the repair rate. nih.gov Research on adducts from 6-nitrochrysene, another nitro-polycyclic aromatic hydrocarbon, has demonstrated that different types of adducts (e.g., adenine vs. guanine adducts) are repaired with markedly different efficiencies. nih.govresearchgate.net For instance, N-(dA-8-yl)-6-AC adducts are significantly more resistant to NER than N-(dG-8-yl)-6-AC adducts. nih.gov The slow repair of certain adducts can lead to their persistence in the genome, increasing the likelihood of mutations during subsequent rounds of DNA replication. nih.govresearchgate.netnih.gov

In E. coli, the UvrABC nuclease system is responsible for initiating NER. nih.gov The efficiency of incision by the UvrABC nuclease can be influenced by the degree of helical distortion induced by the adduct. nih.gov

While NER is the main pathway for bulky adducts, other repair mechanisms like base excision repair (BER) are primarily responsible for removing smaller, non-helix-distorting base lesions. The large, bulky nature of this compound adducts makes them poor substrates for BER.

The interplay between the rate of adduct formation, the efficiency and fidelity of translesion synthesis, and the proficiency of DNA repair pathways ultimately determines the fate of the DNA damage and the resulting mutagenic outcome.

Mechanisms of Protein Adduct Formation

The reactive electrophilic nature of this compound and its metabolites suggests a potential for covalent modification of cellular proteins, leading to the formation of protein adducts. While direct experimental evidence specifically detailing the mechanisms of protein adduct formation by this compound is currently limited, the known reactivity of nitroaromatic compounds and their metabolites allows for informed hypotheses regarding these interactions.

Covalent Binding to Protein Residues, with Emphasis on Cysteine

The thiol group of cysteine residues is a primary target for electrophilic attack by a wide range of reactive compounds due to its high nucleophilicity. nih.gov It is plausible that metabolites of this compound, which are electrophilic in nature, can covalently bind to cysteine residues in various proteins. This type of adduction can have significant consequences for protein structure and function, particularly if the modified cysteine is located within the active site of an enzyme or is crucial for maintaining the protein's tertiary structure through disulfide bonds. The formation of such adducts can lead to enzyme inhibition or altered protein conformation. researchgate.net

Formation of Sulfinamide Adducts and Other Protein Conjugates

Beyond direct adduction to the thiol group, reactive nitrogen species derived from the metabolism of nitroaromatic compounds can lead to other types of protein modifications. While not directly documented for this compound, related compounds have been shown to induce oxidative damage, which could potentially lead to the formation of more complex adducts. For instance, the reaction of nitroso compounds with thiols can, under certain conditions, lead to the formation of sulfinamide adducts. However, specific studies confirming the formation of sulfinamide adducts from this compound are lacking.

Impact on Protein Functionality in Model Systems

The covalent modification of proteins by xenobiotics can profoundly impact their functionality. researchgate.netresearchgate.net Although specific model systems examining the effects of this compound on protein function have not been extensively reported, general principles of toxicology suggest that such interactions could lead to a range of adverse effects. For example, the inhibition of enzymes involved in critical metabolic pathways or cellular signaling could disrupt cellular homeostasis. researchgate.netnih.gov The adduction of structural proteins could compromise cellular integrity. Further research using model systems, such as purified enzymes or cell cultures, is necessary to elucidate the specific impact of this compound protein adducts on protein functionality. Mass spectrometry-based proteomics approaches would be invaluable in identifying the specific protein targets and the sites of adduction. nih.govnih.govresearchgate.net

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic characteristics of molecules like 1-nitro-6-nitrosopyrene. These methods can predict molecular geometries, orbital energies, and electron distribution, which are fundamental to understanding chemical reactivity.

For nitro-PAHs in general, the electronic properties are significantly influenced by the number and position of the nitro groups. The strong electron-withdrawing nature of the nitro and nitroso groups in this compound is expected to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy is often correlated with increased mutagenic potential in nitroaromatic compounds, as it facilitates the acceptance of electrons during metabolic reduction. nih.gov

Prediction of Reaction Pathways and Transition States

The metabolic activation of this compound involves the reduction of its nitroso and nitro groups. Quantum chemical methods can be employed to map out the potential energy surfaces for these reduction reactions, identifying the most likely pathways and the structures of the transition states.

The reduction of the nitroso group to a hydroxylamine (B1172632) is a critical step. Computational studies on similar compounds suggest that this process can proceed through a series of single-electron and proton transfers. Transition state theory can be used to calculate the activation energies for these steps, providing insights into the reaction kinetics. nih.gov For instance, the initial one-electron reduction of the nitroso group would lead to a radical anion, the stability of which can be assessed through computational means.

Similarly, the further reduction of the remaining nitro group to a nitroso, hydroxylamino, and ultimately an amino group can be modeled. The presence of the already modified group at the 6-position will influence the electronic properties and, consequently, the reduction potential of the nitro group at the 1-position.

Table 1: Illustrative Predicted Reaction Intermediates in the Reduction of this compound

| Step | Reactant | Intermediate |

| 1 | This compound | 1-Nitro-6-(hydroxyamino)pyrene |

| 2 | 1-Nitro-6-(hydroxyamino)pyrene | 1-Nitro-6-aminopyrene |

| 3 | 1-Nitro-6-aminopyrene | 1-Nitroso-6-aminopyrene |

| 4 | 1-Nitroso-6-aminopyrene | 1-Hydroxyamino-6-aminopyrene |

| 5 | 1-Hydroxyamino-6-aminopyrene | 1,6-Diaminopyrene |

Note: This table is illustrative and based on general reduction pathways of nitroaromatic compounds.

Energetics of Nitroreduction and Nitroso-Reduction Processes

The thermodynamics of the reduction processes are crucial for understanding the biological fate of this compound. Quantum chemical calculations can provide accurate estimates of the heats of reaction and Gibbs free energies for each reduction step.

Studies on dinitropyrenes indicate that their reduction is more facile compared to mononitropyrenes, which correlates with their higher biological activity. nih.govnih.gov It is hypothesized that the presence of two electron-withdrawing groups in dinitropyrenes facilitates the initial reduction steps. For this compound, the relative ease of reduction of the nitroso versus the nitro group is a key question that can be addressed computationally. The nitroso group is generally more readily reduced than the nitro group.

Structure-Activity Relationship (SAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a compound with its biological activity. insilico.eu For nitro-PAHs, QSAR models are often developed to predict their mutagenicity based on calculated molecular descriptors.

Computational Approaches for Predicting Biochemical Reactivity

The biochemical reactivity of this compound, particularly its ability to form DNA adducts after metabolic activation, is a key determinant of its carcinogenicity. The ultimate reactive species is believed to be a nitrenium ion, formed after O-esterification of the hydroxylamine intermediate.

Computational approaches can be used to predict the stability and reactivity of these intermediates. For example, the propensity of the N-hydroxy arylamine derivative of this compound to undergo esterification and subsequently form a nitrenium ion can be assessed by calculating the stability of the cation and the charge distribution within it.

Correlation of Molecular Descriptors with Mechanistic Outcomes

A variety of molecular descriptors can be calculated for this compound to be used in QSAR models. These descriptors can be broadly categorized as electronic, steric, and hydrophobic.

Table 2: Key Molecular Descriptors for QSAR Modeling of Nitro-PAHs

| Descriptor Class | Example Descriptors | Relevance |

| Electronic | Energy of LUMO (ELUMO) | Relates to the ease of reduction. |

| Dipole Moment | Influences solubility and interactions. | |

| Atomic Charges | Indicates reactive sites. | |

| Steric | Molecular Volume | Affects binding to enzymes. |

| Surface Area | Influences intermolecular interactions. | |

| Shape Indices | Describes the three-dimensional shape. | |

| Hydrophobic | LogP (Octanol-water partition coefficient) | Relates to bioavailability and transport. |

For a series of nitro-PAHs, these descriptors can be correlated with experimental mutagenicity data using statistical methods like multiple linear regression. nih.gov For this compound, a low ELUMO and a high LogP value would be expected to contribute positively to its mutagenic activity, consistent with findings for other nitroaromatic compounds. nih.gov

Molecular Dynamics Simulations of Compound-Biomolecule Interactions

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic interactions between a small molecule like this compound and biological macromolecules such as DNA and proteins. nih.gov These simulations can reveal how the compound binds to the active site of an enzyme or intercalates into the DNA helix.

Following its metabolic activation to a reactive electrophile, the ultimate carcinogenic metabolite of this compound can form covalent adducts with DNA. MD simulations can be used to model the non-covalent binding of the precursor molecule within the DNA duplex and to study the conformational changes in DNA upon adduct formation. These simulations can help to understand how the adduct may interfere with DNA replication and repair processes, leading to mutations.

Similarly, the interaction of this compound with metabolizing enzymes, such as nitroreductases and cytochromes P450, can be investigated using MD simulations. nih.gov These studies can provide insights into the specific binding modes of the substrate within the enzyme's active site and help to explain the substrate specificity and metabolic outcomes observed experimentally.

Modeling Interactions with DNA and Protein Binding Sites

Computational modeling techniques, such as molecular docking and quantum mechanics/molecular mechanics (QM/MM), are instrumental in predicting and analyzing the binding of small molecules to DNA and protein active sites. These methods can elucidate the non-covalent interactions that precede covalent bond formation and the electronic factors that drive the reaction.

For a reactive intermediate derived from this compound, modeling would likely focus on its interaction with the nucleophilic sites of DNA bases, particularly the C8 position of guanine (B1146940), which is a common target for aromatic amines. nih.gov The binding within a protein active site, such as a nitroreductase enzyme, would also be a key area of investigation. In such studies, the substrate, this compound, would be docked into the enzyme's active site to determine the optimal binding orientation and the interactions with key amino acid residues that facilitate the reduction of the nitroso group.

While specific data for this compound is not available, the principles of these interactions are well-established from studies on other nitroaromatic compounds. The modeling of these interactions helps in understanding the initial recognition and binding events that are critical for the subsequent covalent modification of DNA or enzymatic metabolism.

Simulating Adduct Conformations and Stability

Once a covalent adduct is formed, its conformation within the DNA double helix is a critical determinant of its biological consequences, including its potential to cause mutations and its recognition by DNA repair enzymes. Molecular mechanics and molecular dynamics (MD) simulations are powerful computational tools used to explore the conformational landscape of DNA adducts and assess their stability.

Extensive research on the closely related N-(deoxyguanosin-8-yl)-1-aminopyrene adduct has revealed a strong preference for a conformation where the aminopyrene moiety intercalates into the DNA helix. osti.gov This intercalation is associated with the displacement of the modified guanine base into the major groove of the DNA. osti.govoup.com The glycosidic torsion angle of the modified deoxyguanosine is typically in the syn conformation to accommodate this structure. oup.com It is highly probable that the N-(deoxyguanosin-8-yl)-1-amino-6-nitropyrene adduct would adopt a similar intercalated conformation due to the large, planar aromatic system of the pyrene (B120774) ring. The presence of the additional nitro group at the 6-position might introduce subtle changes in the electronic properties and steric hindrance, but the driving force for intercalation is expected to be dominant.

The stability of different conformations can be evaluated by calculating their potential energies. For the N-(deoxyguanosin-8-yl)-1-aminopyrene adduct, energy minimization studies have shown that conformers with the aminopyrene residue inserted into the helix are significantly more stable than those where the aminopyrene is located in the major or minor groove. nyu.edu

| Adduct | Predominant Conformation | Modified Guanine Position | Glycosidic Angle of Modified Guanine | Computational Method |

|---|---|---|---|---|

| N-(deoxyguanosin-8-yl)-1-aminopyrene | Intercalated | Displaced into Major Groove | syn | NMR and Molecular Mechanics |

| N-(deoxyguanosin-8-yl)-2-aminofluorene | Equilibrium between external and intercalated | In-helix or Displaced | anti / syn | NMR and Molecular Mechanics |

These computational findings are crucial for understanding how adducts like N-(deoxyguanosin-8-yl)-1-amino-6-nitropyrene can distort the DNA structure, which in turn can interfere with DNA replication and transcription, leading to mutations. The stability of these conformations also influences the efficiency of their recognition and removal by cellular DNA repair systems.

Environmental Transformation and Fate Studies

Photodegradation Mechanisms

The absorption of solar radiation is a primary driver for the transformation of nitro-PAHs in the environment. The photodegradation of 1-Nitro-6-nitrosopyrene is expected to proceed through mechanisms similar to those observed for 1-nitropyrene (B107360), which involve a nitro-nitrite rearrangement as a key step. This process is initiated by the excitation of the molecule to a singlet or triplet state, followed by transformation into a pyrenoxy radical and nitrogen monoxide.

Based on studies of 1-nitropyrene, the photodegradation of this compound is anticipated to yield a variety of transformation products depending on the surrounding medium. In solvents capable of hydrogen atom donation, photoproducts such as hydroxylated derivatives are likely to form. For 1-nitropyrene, irradiation in organic solvents leads to the formation of 1-hydroxypyrene (B14473), hydroxynitropyrenes, and pyrene-1,6-dione and pyrene-1,8-dione.

In solvents like toluene (B28343) and benzene (B151609), a major photodecomposition route for 1-nitropyrene involves a nitro-nitrite rearrangement, leading to the formation of 1-hydroxy-2-nitropyrene. A nitrosopyrene product has also been observed in benzene, albeit at a low yield. It is plausible that this compound would generate a similar suite of oxidized and rearranged products.

Table 1: Potential Photodegradation Products of this compound (Inferred from 1-Nitropyrene Studies)

| Product Class | Specific Compounds Identified for 1-Nitropyrene |

|---|---|

| Hydroxylated Pyrenes | 1-Hydroxypyrene |

| Hydroxylated Nitropyrenes | 1-Hydroxy-x-nitropyrenes (e.g., 1-hydroxy-2-nitropyrene) |

| Pyrenediones | 1,6-Pyrenedione, 1,8-Pyrenedione |

This table is interactive. Data is based on photoproducts identified for the related compound 1-nitropyrene.

The quantum yield represents the efficiency of a photochemical process. For nitroaromatic compounds, these yields are typically low, on the order of 10⁻³, indicating that most of the absorbed light energy is dissipated through non-reactive pathways. nih.gov Studies on 1-nitropyrene show that its photodegradation quantum yield is highly dependent on the solvent, ranging from 10⁻⁴ in nonpolar and polar aprotic solvents to 10⁻³ in polar protic solvents like methanol (B129727) and in aromatic solvents like benzene and toluene. aaqr.org It is expected that the quantum yield for this compound photodegradation would be similarly low and solvent-dependent.

Table 2: Photodegradation Quantum Yields of 1-Nitropyrene in Various Solvents

| Solvent | Quantum Yield (Φ) x 10³ |

|---|---|

| Hexane | 0.25 |

| Benzene | 2.04 |

| Toluene | 1.89 |

| Methanol | 1.15 |

| 2-Propanol | 1.45 |

| Acetonitrile | 0.34 |

This table is interactive. Data is for the related compound 1-nitropyrene and illustrates the expected range of quantum yields. aaqr.org

Environmental constituents can significantly alter the rate and pathway of photodegradation.

Oxygen: The presence of molecular oxygen can influence product distribution. For 1-nitropyrene, the formation of a nitrosopyrene product is observed under nitrogen-saturated (anaerobic) conditions, but its yield is reduced to zero in the presence of oxygen. aaqr.org This suggests that an excited triplet state is involved in its formation, which is efficiently quenched by oxygen.

Water: The presence of water has been shown to reduce the photodegradation yield of 1-nitropyrene and its photoproducts. aaqr.org This effect could be relevant for this compound in atmospheric aerosols or aquatic environments.

Phenols: In contrast, phenols, which are common constituents of atmospheric aerosols, can increase the photodegradation yield of 1-nitropyrene by a factor of ten. aaqr.org This is attributed to the reaction of the excited triplet state of the nitro-PAH with the phenol.

Photochemical reactions proceed through electronically excited states. For nitro-PAHs like 1-nitropyrene, a low-lying triplet state, specifically the ³(π,π*) state, is a key reactive intermediate. aaqr.orgcopernicus.org This triplet state is implicated in the formation of certain photoproducts, such as nitrosopyrene, and its reactivity is demonstrated by quenching experiments. aaqr.org The triplet state can be quenched by oxygen, which explains the suppression of nitrosopyrene formation in aerobic conditions. aaqr.org It also reacts readily with hydrogen-donating substances like phenols. copernicus.org The photodegradation of this compound would likely also be mediated by a reactive triplet excited state.

Q & A

Q. What methods are recommended for synthesizing and characterizing 1-nitro-6-nitrosopyrene in vitro?

this compound is synthesized via nitroreduction of 1,6-dinitropyrene under anaerobic conditions using rat liver cytosol or xanthine oxidase. Characterization involves HPLC with photodiode array detection (retention time ~10.01 min; λmax ~460–470 nm) and electrochemical analysis (reduction potential ≈ -0.5 V vs. saturated calomel electrode). Stability is a critical limitation, requiring immediate use post-synthesis to avoid degradation .

Q. What experimental models are used to assess the mutagenicity of this compound?

Mutagenicity is evaluated using:

- Salmonella typhimurium TA98 reverse mutation assay under metabolic activation (e.g., rat liver S9 fraction).

- HPRT gene mutation assays in human T-lymphocytes, which detect base substitutions (e.g., G.C→A.T transitions) and exon deletions caused by V(D)J recombinase activity .

Dose-response curves and metabolic activation conditions (e.g., acetyl coenzyme A supplementation) are optimized to quantify mutagenic potency .

Q. What are the primary metabolic pathways of this compound in mammalian systems?

Key pathways include:

- Nitroreduction to 1-amino-6-nitropyrene and 1,6-diaminopyrene via cytosolic enzymes (e.g., DT-diaphorase).

- Nitrosoreduction generating reactive oxygen species (ROS) under aerobic conditions.

- Acetylation of intermediates (e.g., 1-acetylamino-6-nitropyrene) in the presence of acetyl coenzyme A, enhancing DNA binding .

Advanced Research Questions

Q. How can researchers resolve contradictions in enzymatic reduction rates of this compound across studies?

Discrepancies arise from variations in enzyme sources (e.g., rat vs. dog liver cytosol) and assay conditions (aerobic vs. anaerobic). To address this:

- Standardize enzyme preparations (e.g., 105,000 g supernatant from liver homogenates).

- Control oxygen levels using argon-sparged buffers.

- Validate reduction kinetics via polarography (-0.5 V reduction potential) and cross-reference with mutagenicity data .

Q. What methodological challenges arise in detecting DNA adducts formed by this compound?

Adduct detection (e.g., N-(deoxyguanosin-8-yl)-1-amino-6-nitropyrene) is hindered by:

- Low adduct levels (<5 adducts/10<sup>6</sup> nucleotides), requiring <sup>32</sup>P-postlabeling for sensitivity.

- Interference from unstable intermediates (e.g., hydroxylamines), necessitating rapid DNA isolation via Sephadex G-10 columns.

- False negatives due to incomplete removal of non-covalently bound metabolites .

Q. How does acetyl coenzyme A influence the metabolic activation and DNA binding of this compound?

Acetyl coenzyme A enhances:

- Acetylation of 1-amino-6-nitropyrene, forming 1-acetylamino-6-nitropyrene, which increases DNA binding by 24-fold.

- Adduct stability in tRNA and DNA, validated via <sup>3</sup>H radiolabeling in rat mammary gland cytosol.

- Mutagenic specificity by promoting G.C→T.A transversions in the HPRT gene .

Data Contradiction Analysis

Q. Why do some studies report minimal DNA adduct formation despite high mutagenicity?

This paradox may stem from:

- Epigenetic effects : ROS generated during nitrosoreduction may induce oxidative DNA damage (e.g., 8-oxoguanine) not detected by adduct-specific assays.

- Adduct repair : Rapid excision repair of N-(deoxyguanosin-8-yl) adducts in certain cell types (e.g., hepatocytes).

- Threshold effects : Mutagenicity may require adduct accumulation beyond detection limits of current methods .

Methodological Recommendations

- For nitroreduction assays : Use hexane/ethyl acetate gradient elution for HPLC purification of intermediates .

- For mutagenicity studies : Combine Ames tests with mammalian cell models (e.g., Chinese hamster ovary cells) to account for species-specific metabolic differences .

- For DNA adduct analysis : Pair <sup>32</sup>P-postlabeling with mass spectrometry for structural confirmation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.